molecular formula C23H20N2O2S5 B14940484 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B14940484
M. Wt: 516.8 g/mol
InChI Key: VYZZWBHRNARFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone features a complex heterocyclic framework. Its core structure includes a 4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline moiety, substituted at the 5-position with a 2-(benzothiazol-2-ylsulfanyl)acetyl group and at the 7-position with an ethoxy group.

Properties

Molecular Formula

C23H20N2O2S5

Molecular Weight

516.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C23H20N2O2S5/c1-4-27-13-9-10-14-16(11-13)25(23(2,3)20-19(14)21(28)32-31-20)18(26)12-29-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3

InChI Key

VYZZWBHRNARFMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, ethoxy compounds, and dithioloquinoline precursors. Common synthetic routes could involve:

    Step 1: Formation of the benzothiazole moiety through cyclization reactions.

    Step 2: Introduction of the ethoxy and dimethyl groups via alkylation reactions.

    Step 3: Formation of the dithioloquinoline core through condensation reactions.

    Step 4: Final coupling of the benzothiazole and dithioloquinoline units under specific conditions, such as the use of catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up reactions: to industrial volumes.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Formation of the Dithiolo Ring System

The dithiolo[3,4-c]quinolin moiety likely forms via:

  • Stepwise cyclization : Sequential addition of sulfur atoms to the quinoline skeleton.

  • Electrochemical methods : As seen in analogous naphthyridine derivatives, electrochemical approaches may facilitate cyclization under mild conditions .

Coupling Reactions

The sulfanyl linkage between benzothiazole and quinoline suggests:

  • Thiol-ene coupling : Potential use of thiols and alkene-containing precursors.

  • Thioether formation : Reaction of a thiol with a halogenated quinoline derivative (e.g., bromide or iodide) .

Functional Group Transformations

  • Thioxo group stabilization : The 1-thioxo group may arise from oxidation of a thiol or introduction via sulfidation.

  • Ethoxy group formation : Alkylation of a hydroxyl group using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .

Comparative Analysis of Analogous Compounds

Feature Analogous Compound Relevant Reaction Source
Benzothiazole coupling 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-... (PubChem CID 4466683) Thiol-ene coupling via sulfanyl bridge
Electrochemical cyclization (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-... (WO2017032678A1) Electrochemical methods for cyclization
Ethoxy group formation N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (PubChem CID 33679997) Alkylation of hydroxyl groups

Challenges and Considerations

  • Steric hindrance : The bulky dithioloquinolin core and benzothiazole moiety may complicate coupling reactions.

  • Sulfur reactivity : Thioxo and sulfanyl groups require careful handling to avoid oxidation or side reactions.

  • Yield optimization : Multi-step syntheses necessitate efficient purification protocols (e.g., chromatography) .

Research Implications

The compound’s complexity highlights the need for:

  • Highly selective reagents to target specific positions (e.g., ethoxylation at quinoline C7).

  • Green chemistry approaches to minimize waste in multi-step syntheses .

Scientific Research Applications

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone, also known as 2-[(1,3-benzothiazol-2-yl)sulfanyl]-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidene-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethan-1-one, is a complex organic molecule featuring multiple functional groups, including benzothiazole, dithioloquinoline, and ethanone .

Compound Identification

  • Compound ID: Y021-4123
  • Molecular Formula: C23H20N2O2S5C_{23}H_{20}N_2O_2S_5
  • Molecular Weight: 516.74 g/mol
  • SMILES Notation: CCOc1ccc2C3=C(C(C)(C)N(C(CSc4nc5ccccc5s4)=O)c2c1)SSC3=S
  • InChI Key: VYZZWBHRNARFMT-UHFFFAOYSA-N

Potential Applications

The mechanism of action of this compound would depend on its specific application. For example:

  • Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
  • Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. For example:

    Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its dithioloquinoline-thione core with several synthesized derivatives. Key structural variations among analogs include:

Compound Name R₁ (Position 7) R₂ (Position 5) Molecular Weight (g/mol) Biological Activity (IC₅₀, nM)
Target Compound Ethoxy 1,3-Benzothiazol-2-ylsulfanyl ~519.6 (calculated) Not reported
1-[2-(8-Methoxy-4,4-dimethyl-1-thioxo-...-yl)-2-oxoethyl]pyrrolidine-2,5-dione (2j) Methoxy Pyrrolidine-2,5-dione 435.05 Protein kinase inhibition
2-[2-(8-Methoxy-4,4-dimethyl-1-thioxo-...-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3-dione (2k) Methoxy Isoindole-1,3-dione 489.10 Protein kinase inhibition
2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-...-yl)ethanone Methoxy 4-Ethylphenoxy ~485.6 (calculated) Not reported

Key Observations :

  • Substituent Position 5 : The 1,3-benzothiazol-2-ylsulfanyl group introduces a rigid, planar heterocycle, which may favor π-π stacking interactions in enzyme binding pockets compared to the flexible pyrrolidine/isoindole-dione groups in 2j/2k .

Chemoinformatic Similarity

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound would show moderate similarity to 2j/2k (shared dithioloquinoline core) but lower similarity to phenoxy-substituted analogs (e.g., the compound in ). Substituent-driven differences in hydrophobicity and hydrogen-bonding capacity would further reduce similarity scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.